3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one
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Overview
Description
3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one is an organic compound with the molecular formula C10H9NO3S It features a nitrophenyl group attached to a sulfanyl group, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one typically involves the reaction of 2-nitrothiophenol with an appropriate butenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrophenyl)but-3-en-2-one
- 4-(4-Nitrophenyl)but-3-en-2-one
- 3-(4-Nitrophenyl)sulfanylbut-3-en-2-one
Uniqueness
3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.
Properties
CAS No. |
61203-02-9 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-(2-nitrophenyl)sulfanylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3S/c1-7(12)8(2)15-10-6-4-3-5-9(10)11(13)14/h3-6H,2H2,1H3 |
InChI Key |
QIVZWZCAIBTWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)SC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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